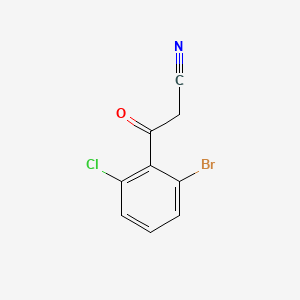
Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two benzyloxy groups attached to the phenyl ring, which is further connected to the isoxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions to form the isoxazole ring . The benzyloxy groups are introduced through benzylation reactions using benzyl bromide and a suitable base.
Industrial Production Methods: Industrial production of this compound may employ microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous as it reduces reaction times and energy consumption . Additionally, catalyst-free and metal-free synthetic routes are preferred to minimize environmental impact and production costs .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Benzyl bromide with a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at the benzyloxy positions.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor for pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to alterations in cellular pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- Methyl 5-phenylisoxazole-3-carboxylate
- Benzyl 2-phenyloxazole-4-carboxylate
Comparison: Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate is unique due to the presence of two benzyloxy groups, which can enhance its biological activity and solubility compared to similar compounds. The additional benzyloxy groups may also provide more sites for chemical modifications, allowing for the synthesis of a wider range of derivatives with potential therapeutic applications .
Eigenschaften
Molekularformel |
C25H21NO5 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
methyl 5-[2,4-bis(phenylmethoxy)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C25H21NO5/c1-28-25(27)22-15-24(31-26-22)21-13-12-20(29-16-18-8-4-2-5-9-18)14-23(21)30-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |
InChI-Schlüssel |
MZKVDBSOGYZKJC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)



![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)



![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)
